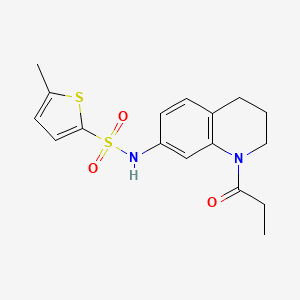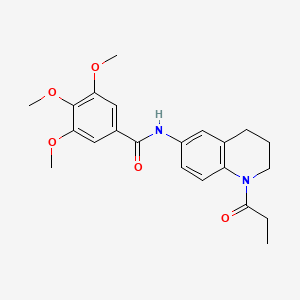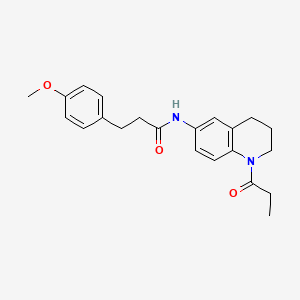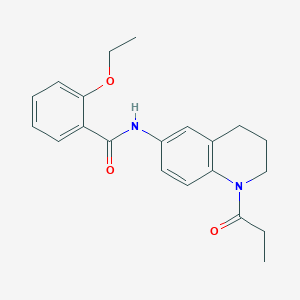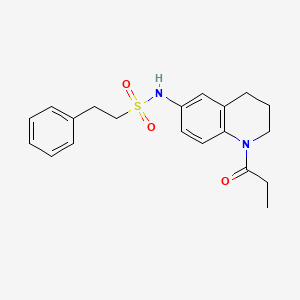
4-ethoxy-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-ethoxy-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide (EPTQ) is a synthetic molecule that has been studied for its potential applications in scientific research. It is an amide compound derived from the combination of benzamide and 4-ethoxy-1,2,3,4-tetrahydroquinoline-6-yl propanoate, and has been found to exhibit a wide range of biochemical and physiological effects in laboratory experiments.
Mecanismo De Acción
The mechanism of action of 4-ethoxy-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is not yet fully understood. However, it is believed that the compound may act on certain enzymes, such as COX-2, to modulate their activity. In addition, this compound has been found to induce apoptosis in cancer cells, suggesting that it may act as an anti-cancer agent.
Biochemical and Physiological Effects
This compound has been found to possess anti-inflammatory and anti-oxidative properties. In laboratory experiments, it has been found to reduce the production of inflammatory mediators, such as prostaglandins, and to inhibit the activity of certain enzymes, such as COX-2. In addition, this compound has been found to induce apoptosis in cancer cells, suggesting that it may have potential anti-cancer activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-ethoxy-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it has been found to possess a wide range of biochemical and physiological effects. However, there are also some limitations to its use in laboratory experiments. For example, the exact mechanism of action of this compound is not yet fully understood, and its potential applications in scientific research are still being explored.
Direcciones Futuras
There are several potential future directions for research on 4-ethoxy-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide. For example, further research could be conducted to better understand the exact mechanism of action of the compound, as well as its potential applications in scientific research. In addition, further studies could be conducted to explore the potential of this compound as an anti-cancer agent, as well as its potential to modulate the activity of certain enzymes, such as COX-2. Finally, further research could be conducted to investigate the potential for this compound to be used in therapeutic applications.
Métodos De Síntesis
4-ethoxy-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is synthesized via a two-step process. First, 4-ethoxy-1,2,3,4-tetrahydroquinoline-6-yl propanoate is synthesized through the condensation of 4-ethoxy-1,2,3,4-tetrahydroquinoline and propanoic acid in the presence of sodium hydroxide. The second step involves the reaction of the resulting compound with benzamide in the presence of an acid catalyst to form this compound.
Aplicaciones Científicas De Investigación
4-ethoxy-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide has been studied for its potential applications in scientific research. It has been found to possess anti-inflammatory and anti-oxidative properties, as well as potential anti-cancer activities. In addition, it has been studied for its ability to modulate the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), and for its potential to induce apoptosis in cancer cells.
Propiedades
IUPAC Name |
4-ethoxy-N-(1-propanoyl-3,4-dihydro-2H-quinolin-6-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3/c1-3-20(24)23-13-5-6-16-14-17(9-12-19(16)23)22-21(25)15-7-10-18(11-8-15)26-4-2/h7-12,14H,3-6,13H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFZLSHQXHCTHSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC=C(C=C3)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



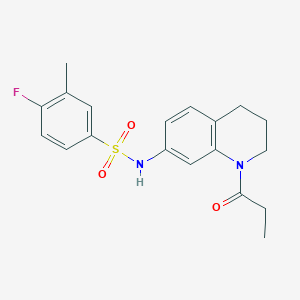
![2-methyl-N-{4-[(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl]phenyl}propanamide](/img/structure/B6570253.png)
